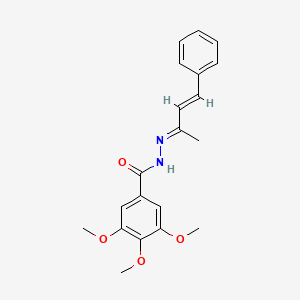![molecular formula C18H9Cl2NO3S B5916896 3-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B5916896.png)
3-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one, also known as D609, is a small molecule inhibitor that has been widely used in scientific research applications. D609 is a potent inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and has been shown to have a range of biochemical and physiological effects.
作用机制
3-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one inhibits PC-PLC by binding to the enzyme's active site and preventing the hydrolysis of phosphatidylcholine to produce diacylglycerol and phosphocholine. This leads to a decrease in the levels of diacylglycerol, which is an important signaling molecule involved in various cellular processes. The inhibition of PC-PLC by 3-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one has been shown to have downstream effects on signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
The inhibition of PC-PLC by 3-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one has been shown to have a range of biochemical and physiological effects. In cancer cells, 3-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one has been shown to induce apoptosis and inhibit cell proliferation by downregulating the expression of anti-apoptotic proteins and upregulating the expression of pro-apoptotic proteins. In Alzheimer's disease, 3-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one has been shown to reduce the levels of amyloid-beta peptides and improve cognitive function in animal models. In cardiovascular disease, 3-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one has been shown to reduce the formation of atherosclerotic plaques and improve vascular function.
实验室实验的优点和局限性
3-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one has several advantages as a research tool, including its potent inhibitory effect on PC-PLC, its relatively low toxicity, and its ability to penetrate cell membranes. However, 3-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one also has some limitations, including its low solubility in aqueous solutions, its potential off-target effects, and its dependence on the specific experimental conditions.
未来方向
There are several future directions for research on 3-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one. One area of interest is the development of more potent and selective inhibitors of PC-PLC that can be used to study the enzyme's role in various diseases. Another area of interest is the investigation of the downstream signaling pathways affected by PC-PLC inhibition and the identification of novel targets for therapeutic intervention. Additionally, the use of 3-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one in combination with other drugs or therapies may have synergistic effects and could lead to improved treatment outcomes.
合成方法
The synthesis of 3-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one involves the reaction of 2-hydroxy-3-(3,4-dichlorophenyl)propylamine with 2-chloroacetyl chloride to form an intermediate, which is then reacted with 2-aminothiazole to yield 3-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one. The synthesis of 3-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one is a multi-step process, and the purity and yield of the final product can be affected by various factors such as reaction conditions, reagent quality, and purification methods.
科学研究应用
3-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one has been widely used in scientific research applications due to its potent inhibitory effect on PC-PLC. PC-PLC is an enzyme that plays a crucial role in the metabolism of phospholipids, and its inhibition by 3-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one has been shown to have a range of effects on cellular processes such as cell proliferation, apoptosis, and differentiation. 3-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one has also been used as a tool to study the role of PC-PLC in various diseases such as cancer, Alzheimer's disease, and cardiovascular disease.
属性
IUPAC Name |
3-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]-7-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2NO3S/c19-13-4-2-10(6-14(13)20)17-21-15(8-25-17)12-5-9-1-3-11(22)7-16(9)24-18(12)23/h1-8,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIGOIAZKFSVQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=CS2)C3=CC4=C(C=C(C=C4)O)OC3=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-{N-[(3,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5916837.png)
![N-[4-(N-benzoylethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5916843.png)
![4-methyl-N'-[(4-methylphenyl)(phenyl)methylene]benzenesulfonohydrazide](/img/structure/B5916844.png)
![N'-(2,4-dichlorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5916846.png)
![1-(3-chlorophenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5916855.png)

![2-(2-bromo-4-methoxyphenoxy)-N'-[(2-methoxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B5916865.png)

![ethyl [(3-methylphenyl)hydrazono][(4-methylphenyl)sulfonyl]acetate](/img/structure/B5916883.png)
![3-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]-7-hydroxy-6-nitro-2H-chromen-2-one](/img/structure/B5916891.png)
![2-[4-(benzyloxy)phenoxy]-N'-(3,4-dimethoxybenzylidene)acetohydrazide](/img/structure/B5916905.png)

